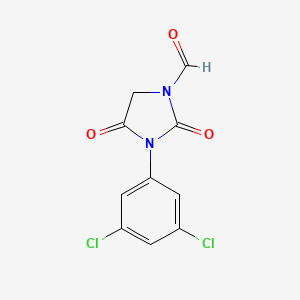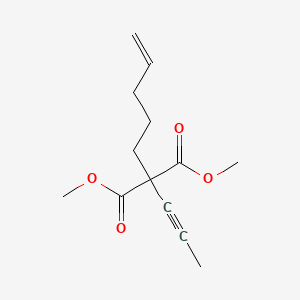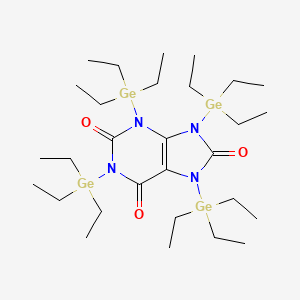![molecular formula C27H42N2O B14292680 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine CAS No. 122957-75-9](/img/structure/B14292680.png)
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 6-methyloctyloxy group and a 4-octylphenyl group.
准备方法
The synthesis of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the starting materials: The synthesis begins with the preparation of the appropriate boronic acid or ester and the halogenated pyrimidine derivative.
Coupling reaction: The boronic acid or ester is then coupled with the halogenated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反应分析
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles like amines or thiols replace existing substituents on the pyrimidine ring.
Coupling reactions: As mentioned earlier, the compound can participate in coupling reactions like Suzuki–Miyaura coupling to form new carbon–carbon bonds.
科学研究应用
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its pyrimidine core is a common scaffold in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials, such as liquid crystals for display technologies or organic semiconductors for electronic devices.
作用机制
The mechanism of action of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The presence of the 6-methyloctyloxy and 4-octylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylpyrimidine: This compound has a simpler structure with only a phenyl group attached to the pyrimidine ring. It lacks the additional alkyl and alkoxy substituents, making it less versatile in terms of chemical reactivity and applications.
5-(Alkoxy)pyrimidines: These compounds have alkoxy groups attached to the pyrimidine ring but may not have the additional phenyl or alkyl substituents. They can be used in similar applications but may have different physical and chemical properties.
4-Alkylphenylpyrimidines: These compounds have alkyl groups attached to the phenyl ring, similar to this compound. the absence of the alkoxy group on the pyrimidine ring can affect their reactivity and binding properties.
The uniqueness of this compound lies in its combination of alkyl, alkoxy, and phenyl substituents, which provide a balance of hydrophobicity, electronic properties, and steric effects, making it a valuable compound for various applications.
属性
CAS 编号 |
122957-75-9 |
|---|---|
分子式 |
C27H42N2O |
分子量 |
410.6 g/mol |
IUPAC 名称 |
5-(6-methyloctoxy)-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-4-6-7-8-9-12-15-24-16-18-25(19-17-24)27-28-21-26(22-29-27)30-20-13-10-11-14-23(3)5-2/h16-19,21-23H,4-15,20H2,1-3H3 |
InChI 键 |
KVJSKATUBOKOMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


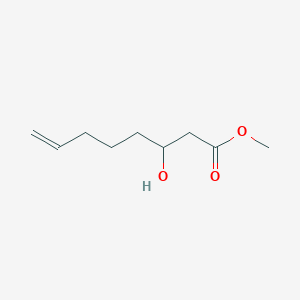

![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)

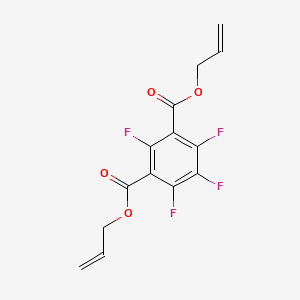
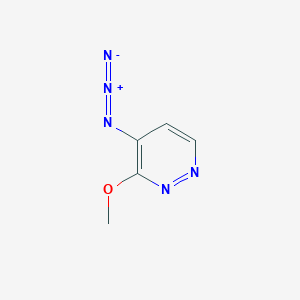
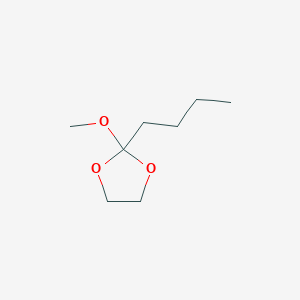
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
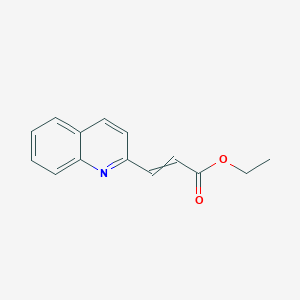
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
